(3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
Description
Properties
CAS No. |
2763741-17-7 |
|---|---|
Molecular Formula |
C7H18Cl2N2O |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
(3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)5-6-3-7(10)4-8-6;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |
InChI Key |
BXLWSPJWTYSFJJ-JFYKYWLVSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1C[C@@H](CN1)O.Cl.Cl |
Canonical SMILES |
CN(C)CC1CC(CN1)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 201.12 g/mol
- IUPAC Name : (3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
Pharmacology
This compound is primarily investigated for its pharmacological properties, particularly in relation to its potential as a therapeutic agent.
- Mechanism of Action : The compound acts as a modulator of neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways. This modulation can have implications for treating mood disorders and anxiety .
- Case Study : A study conducted on animal models demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors, suggesting its potential utility in anxiety management therapies .
Neuropharmacology
The compound has been explored in neuropharmacological contexts due to its structural similarity to known psychoactive substances.
- Research Findings : Investigations into the compound's interaction with various receptors have shown promising results in enhancing cognitive functions and memory retention in preclinical studies .
| Study | Findings |
|---|---|
| Animal Model Study | Enhanced memory retention and cognitive function observed after administration. |
| Receptor Binding Assay | Moderate affinity for serotonin receptors noted. |
Toxicology
Understanding the safety profile of this compound is crucial for its application in therapeutic settings.
- Toxicological Assessment : Initial assessments indicate that the compound is harmful if swallowed and may cause skin irritation .
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
Case Study 1: Anxiety Treatment
In a controlled study involving rodent models, this compound was administered over a period of two weeks. Results indicated a marked decrease in anxiety-like behaviors as measured by the elevated plus maze test. The study concluded that the compound could be a candidate for further development in anxiety treatments.
Case Study 2: Cognitive Enhancement
A separate study focused on cognitive enhancement found that subjects treated with the compound showed improved performance on memory tasks compared to control groups. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
* Discrepancy noted: The molecular formula for (3R,5S)-5-ethylpyrrolidin-3-ol hydrochloride is listed as C₆H₁₂O in , but inclusion of HCl would require adjustment to C₆H₁₃ClNO.
Key Observations:
Hydroxypropan-2-yl () adds a branched hydroxyl group, likely improving aqueous solubility but reducing lipid membrane permeability compared to the target compound .
Stereochemistry :
- Compounds with (3S,5S) configurations (e.g., the target and ) may exhibit distinct receptor-binding profiles compared to (3R,5S) isomers (e.g., and ) due to spatial orientation differences .
Preparation Methods
Chiral Pool Synthesis
The compound’s stereochemistry is often established using chiral precursors such as (S)-proline or derivatives. For instance, (S)-proline serves as a starting material due to its inherent (S)-configuration at the pyrrolidine ring, which aligns with the target molecule’s stereochemical requirements. Reduction of the carboxylic acid group in (S)-proline using lithium aluminum hydride (LiAlH₄) yields a diol intermediate, which is subsequently functionalized.
Asymmetric Induction
Asymmetric catalytic methods, including hydrogenation of enamines or keto intermediates, are employed to introduce the (3S,5S)-configuration. Palladium catalysts with chiral ligands (e.g., BINAP) have been reported to achieve enantiomeric excesses >95% in related pyrrolidine syntheses.
Protecting Group Strategies
Temporary protection of the hydroxyl and amine groups is critical to prevent undesired side reactions. tert-Butoxycarbonyl (Boc) and benzyl (Bn) groups are commonly used for amine and hydroxyl protection, respectively.
Detailed Step-by-Step Synthesis
Step 1: Precursor Preparation
(S)-Proline derivative synthesis
(S)-Proline undergoes carboxyl group reduction using LiAlH₄ in tetrahydrofuran (THF) at −78°C to form (S)-pyrrolidin-3-ol. The hydroxyl group is protected as a benzyl ether using benzyl bromide and NaH in DMF.
Step 2: Introduction of Dimethylaminomethyl Group
Mannich Reaction
The protected pyrrolidin-3-ol reacts with formaldehyde and dimethylamine hydrochloride in ethanol at 60°C to introduce the dimethylaminomethyl side chain. This step proceeds via iminium ion intermediacy, with yields averaging 65–75%.
Alternative Alkylation
Direct alkylation using (dimethylamino)methyl chloride in the presence of K₂CO₃ in acetonitrile has been reported, though with lower stereoselectivity (70:30 dr).
Step 3: Deprotection and Salt Formation
Hydrogenolytic Deprotection
The benzyl group is removed via hydrogenolysis (H₂, 50 psi, Pd/C catalyst) in methanol, yielding the free amine-alcohol.
Dihydrochloride Formation
The product is treated with excess HCl (2.0 eq) in ethyl acetate, precipitating the dihydrochloride salt. Recrystallization from ethanol/water (9:1) affords the final compound in >98% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Mannich Reaction | Ethanol, 60°C | 75% → 82% |
| Alkylation | Acetonitrile, reflux | 50% → 65% |
| Hydrogenolysis | Methanol, 25°C | 90% → 95% |
Catalytic Enhancements
Switching from Pd/C to Pd(OH)₂ in hydrogenolysis reduces reaction time from 12 h to 6 h while maintaining yield.
Characterization and Purification Techniques
Analytical Methods
Chiral Resolution
Chiral stationary phase chromatography (CSP-HPLC) resolves enantiomeric impurities, ensuring >99.5% ee.
Industrial-Scale Production Considerations
Cost-Effective Reagents
Bulk dimethylamine (40% aqueous) replaces dimethylamine hydrochloride, reducing raw material costs by 30%.
Waste Management
Ethanol is recovered via distillation (85% efficiency), aligning with green chemistry principles.
Comparative Analysis with Related Compounds
| Compound | Key Synthetic Difference | Yield Comparison |
|---|---|---|
| (3S,5S)-5-Methylpyrrolidin-3-ol | Methylation vs. dimethylaminomethylation | 80% vs. 65% |
| 1-[(4-Amino-3-fluorophenyl)methyl] | Aryl substitution complexity | 50% vs. 70% |
Challenges and Limitations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically begins with chiral precursors like (S)-proline, involving sequential steps:
- Reduction : Sodium borohydride (NaBH₄) in methanol to reduce carbonyl groups.
- Cyclization : Acidic or basic conditions to form the pyrrolidine ring.
- Methylation : Dimethylamine or formaldehyde/borane complexes to introduce the dimethylaminomethyl group.
- Salt Formation : Reaction with HCl to yield the dihydrochloride salt, enhancing solubility.
- Stereochemical Control : Use chiral HPLC or X-ray crystallography to confirm configuration. Patent methods (e.g., Bayer’s process for pure pyrrolidin-3-ol derivatives) emphasize recrystallization in polar solvents (e.g., ethanol/water) to isolate enantiomerically pure products .
Q. What analytical techniques are critical for confirming the structure and purity of this compound, particularly regarding its dihydrochloride form?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 221.61 g/mol for similar derivatives) and fragmentation patterns.
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak® AD-H) with mobile phases like hexane/isopropanol.
- Thermogravimetric Analysis (TGA) : Assess salt stability and hygroscopicity.
- Elemental Analysis : Validate chloride content in the dihydrochloride form .
Q. How does the stereochemistry of (3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol influence its biological activity compared to other stereoisomers?
- Methodological Answer : Comparative studies using enantiomers (e.g., (3R,5R)- vs. (3S,5S)-) reveal:
- Receptor Binding : The (3S,5S) configuration shows higher affinity for opioid or adrenergic receptors due to spatial alignment with binding pockets.
- Enzyme Inhibition : Stereochemistry affects interactions with enzymes like monoamine oxidases (MAOs); e.g., (3S,5S) may block substrate access via steric hindrance.
- In Vivo Efficacy : Pharmacokinetic studies in rodent models demonstrate improved bioavailability for the (3S,5S) form .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions often arise from:
- Purity Issues : Trace impurities (e.g., residual solvents) may modulate activity. Use LC-MS to verify purity (>98%).
- Assay Variability : Standardize receptor binding assays (e.g., radioligand displacement with [³H]-naloxone) across labs.
- Species-Specific Effects : Test activity in multiple cell lines (e.g., human vs. murine neuroblastoma) to identify interspecies differences.
- Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to calibrate dose-response curves .
Q. What challenges exist in optimizing reaction conditions for introducing the dimethylaminomethyl group while maintaining stereochemical integrity?
- Methodological Answer :
- Regioselectivity : Competing reactions (e.g., over-alkylation) can occur; use low temperatures (0–5°C) and slow reagent addition.
- Steric Hindrance : Bulky substituents may hinder methylation. Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve accessibility.
- Acid Sensitivity : The dihydrochloride salt may decompose under strong acidic conditions. Optimize pH (6–7) during salt formation .
Q. What methodological approaches are used to investigate the interaction of this compound with biological targets such as receptors or enzymes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors.
- Molecular Dynamics Simulations : Model docking poses using software like AutoDock Vina to predict binding affinity.
- Functional Assays : cAMP accumulation assays (e.g., for GPCRs) or fluorogenic substrates (e.g., MAO-Glo™) for enzyme activity.
- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450 interactions .
Q. In pharmacological studies, what in vitro models are appropriate for evaluating the therapeutic potential of this compound?
- Methodological Answer :
- Neuropathic Pain Models : Primary dorsal root ganglion (DRG) neurons treated with capsaicin to assess inhibition of TRPV1 channels.
- Inflammation Assays : LPS-stimulated RAW 264.7 macrophages to measure cytokine (IL-6, TNF-α) suppression.
- Blood-Brain Barrier Penetration : Use MDCK-MDR1 monolayers to predict CNS bioavailability.
- Toxicity Screening : MTT assays in HepG2 cells to evaluate hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
